Phytonadione-12,13-diol

説明

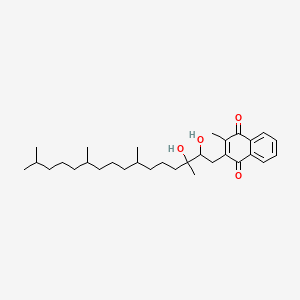

Structure

3D Structure

特性

分子式 |

C31H48O4 |

|---|---|

分子量 |

484.7 g/mol |

IUPAC名 |

2-(2,3-dihydroxy-3,7,11,15-tetramethylhexadecyl)-3-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C31H48O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-19-31(6,35)28(32)20-27-24(5)29(33)25-17-7-8-18-26(25)30(27)34/h7-8,17-18,21-23,28,32,35H,9-16,19-20H2,1-6H3 |

InChIキー |

BBOTUVRPXSMADA-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(C(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |

製品の起源 |

United States |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Phytonadione-12,13-diol

Total synthesis of Phytonadione-12,13-diol involves the de novo construction of the molecule from simpler, commercially available starting materials. This approach provides the greatest flexibility for introducing the diol functionality with defined stereochemistry at the desired C12-C13 positions of the phytyl side chain precursor before its attachment to the naphthoquinone core.

A crucial step in the total synthesis is the stereoselective formation of the 12,13-diol on a phytyl-like precursor. This is typically achieved through the dihydroxylation of a corresponding alkene. Several powerful methods in modern organic synthesis can be employed to control the stereochemistry of the resulting diol.

Sharpless Asymmetric Dihydroxylation: This method is a premier choice for converting a prochiral alkene into a chiral diol with high enantioselectivity. By using osmium tetroxide as the catalyst in conjunction with a chiral ligand (derived from dihydroquinidine or dihydroquinine alkaloids), one can selectively produce either the (R,R) or (S,S) diol from a Z- or E-alkene precursor. For the synthesis of a specific Phytonadione-12,13-diol stereoisomer, a phytyl chain precursor with a double bond at the C12-C13 position would be subjected to this reaction.

Substrate-Directed Dihydroxylation: If the phytyl precursor contains a nearby chiral center, it can influence the facial selectivity of the dihydroxylation reaction. For example, an existing alcohol group can coordinate to the oxidant (e.g., osmium tetroxide or permanganate), directing the hydroxylation to one face of the double bond, a process known as substrate-controlled stereoselection.

The choice of methodology depends on the desired stereoisomer and the nature of the synthetic precursor.

Once the phytyl-12,13-diol side chain is prepared, it must be coupled to the 2-methyl-1,4-naphthoquinone nucleus. The most common and historically significant method for synthesizing Vitamin K1 is the Friedel-Crafts alkylation of a menadiol (B113456) derivative with a phytyl source. mdpi.com

Preparation of Precursors: The naphthoquinone moiety is typically activated as menadiol (2-methyl-1,4-naphthohydroquinone) or a protected form, such as menadiol diacetate, to prevent unwanted side reactions. mdpi.com The synthesized phytyl-12,13-diol chain would need to be converted to a suitable electrophile, such as phytyl-12,13-diol bromide or an activated alcohol, to facilitate the coupling. The diol functionality would likely require protection (e.g., as an acetal) during this step to prevent interference with the acidic catalysts.

Condensation Reaction: The protected menadiol is reacted with the activated phytyl-12,13-diol side chain in the presence of a Lewis acid catalyst. Boron trifluoride etherate (BF₃∙OEt₂) is a classic and effective catalyst for this condensation. mdpi.com

Deprotection and Oxidation: Following the coupling reaction, the protecting groups on the hydroquinone and the side-chain diol are removed. The resulting hydroquinone is then oxidized to the final 1,4-naphthoquinone structure of Phytonadione-12,13-diol. Mild oxidizing agents like silver oxide or air are often used for this step. mdpi.com

Alternative metal-mediated cross-coupling reactions, such as those involving Grignard reagents, organostannanes (Stille coupling), or π-allylnickel complexes, have also been developed for the synthesis of Vitamin K and its analogs, offering potentially milder conditions and different regioselectivity. mdpi.comresearchgate.net

Optimizing the total synthesis of a complex molecule like Phytonadione-12,13-diol is essential for achieving practical yields. Key parameters for optimization include:

Catalyst Selection: The efficiency of the Friedel-Crafts alkylation is highly dependent on the choice of catalyst. While BF₃∙OEt₂ is common, other Lewis acids or solid acid catalysts could offer improved yields or selectivity, potentially reducing side product formation. mdpi.com

Protecting Group Strategy: The stability and orthogonality of protecting groups for the menadiol and the side-chain diol are paramount. They must be robust enough to survive the coupling conditions but removable without affecting the rest of the molecule.

Reaction Conditions: Temperature, solvent, and reactant concentration must be carefully controlled. For instance, Grignard reactions often require cryogenic temperatures to achieve high selectivity. dtu.dk

Purification: Multi-step chromatographic purification is typically required to isolate the final product from isomeric impurities and side products.

Table 1: Comparison of Catalysts for Menadiol-Phytol Condensation in Vitamin K1 Synthesis

| Catalyst | Typical Yields (Vitamin K1) | Conditions | Reference |

|---|---|---|---|

| Boron trifluoride etherate (BF₃∙OEt₂) | 25-60% | Varies, often in solvents like dioxane or ether | mdpi.com |

| Partly hydroxylated MgF₂ | ~26.5% | Heterogeneous catalysis | mdpi.com |

| Zinc Chloride (ZnCl₂) | ~40% (over two steps) | Used in Stille cross-coupling methodology | mdpi.com |

Semisynthetic Routes from Phytonadione

Semisynthetic approaches begin with commercially available Phytonadione and aim to introduce the 12,13-diol functionality directly onto its phytyl side chain. This strategy avoids the lengthy construction of the side chain and the core coupling step. However, the chemical inertness of the saturated aliphatic chain makes regioselective functionalization a significant hurdle.

Conventional chemical methods for hydroxylating a saturated C-H bond often lack selectivity, leading to a mixture of products oxidized at various positions along the phytyl chain. These methods typically involve harsh reagents and radical intermediates, making it difficult to target the C12 and C13 positions specifically. Therefore, research in this area has increasingly turned to biocatalysis, which can offer unparalleled selectivity.

Biocatalysts, particularly enzymes from the Cytochrome P450 (CYP) superfamily, are renowned for their ability to perform regio- and stereoselective C-H hydroxylation on complex molecules. researchgate.net

Cytochrome P450 Monooxygenases: These heme-containing enzymes can activate molecular oxygen to hydroxylate non-activated carbon atoms. Studies have shown that specific P450 enzymes can hydroxylate the aliphatic side chain of Vitamin K1. For example, the human enzyme CYP4F2 is known to catalyze ω-hydroxylation (at the terminal carbon) of the phytyl tail. frontiersin.orgnih.govnih.gov

Enzyme Engineering and Screening: While ω-hydroxylation is a known metabolic pathway, achieving hydroxylation at the C12 and C13 positions would likely require an enzyme with different regioselectivity. This could be achieved by screening diverse microbial P450s or by using protein engineering techniques (such as site-directed mutagenesis) to alter the active site of a known hydroxylase to favor binding and oxidation at the desired location. frontiersin.org The process would likely involve two sequential hydroxylation events to form the diol. The enzymatic approach holds the promise of high stereoselectivity, potentially yielding a single enantiomer of the diol. rsc.org

The development of a chemoenzymatic route would involve incubating Phytonadione with a whole-cell system expressing the desired P450 enzyme or with the isolated enzyme itself, along with necessary cofactors.

Table 2: Overview of Biocatalysts for Regioselective Hydroxylation of Aliphatic Chains

| Enzyme Family | Example | Substrate Type | Selectivity | Reference |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | CYP4F2 | Vitamin K1 | ω-hydroxylation | frontiersin.orgnih.gov |

| Cytochrome P450 (CYP) | P450 from Sphingomonas paucimobilis | Fatty Acids | α-hydroxylation | researchgate.net |

| Cytochrome P450 (CYP) | P450Spα | C6, C8, C10 Fatty Acids | α-hydroxylation (S)-selective | rsc.org |

Exploration of Chemical Modifications and Derivatization for Functional Studies

The chemical modification of biologically active compounds is a cornerstone of medicinal chemistry and chemical biology. For metabolites such as Phytonadione-12,13-diol, a derivative of Vitamin K1, creating modified versions is essential for probing its biological functions, understanding its metabolic fate, and exploring its structure-activity relationships (SAR). Derivatization strategies can alter physicochemical properties like solubility and stability, or introduce specific functionalities that enable tracking and identification of its cellular targets. The diol functional groups on the phytyl side chain of Phytonadione-12,13-diol are particularly amenable to a variety of chemical modifications.

Esterification and Etherification of Diol Functionalities

The presence of two hydroxyl groups makes Phytonadione-12,13-diol a prime candidate for esterification and etherification. These reactions allow for systematic modification of the compound's properties to facilitate functional studies.

Esterification: This process involves reacting the hydroxyl groups with a carboxylic acid or its derivative to form an ester. This strategy has been applied to other forms of vitamin K, such as its hydroquinone metabolites, to create water-soluble prodrugs or to study their role as inhibitors in biological pathways. nih.govnih.gov For Phytonadione-12,13-diol, esterification could serve several purposes in functional studies:

Modulating Polarity and Bioavailability: By adding different ester groups (e.g., acetate, succinate, or amino acid esters), the lipophilicity of the molecule can be precisely tuned. nih.gov This is critical for controlling its ability to cross cell membranes and understanding how its distribution affects its biological activity.

Creating Prodrugs: Ester groups can be designed to be cleaved by intracellular esterases, releasing the active diol compound within the cell. This approach is useful for studying the compound's effects while bypassing potential absorption or transport limitations. nih.gov

Probing Active Sites: A library of ester derivatives can be synthesized to probe the binding pocket of potential target proteins. The size and nature of the ester group can reveal important information about the steric and electronic requirements for binding.

Etherification: Forming an ether linkage by reacting the hydroxyl groups with an alkyl halide or other electrophile provides a more stable, non-hydrolyzable alternative to esters. While esterases are common in biological systems, ether bonds are generally resistant to cleavage. This stability is advantageous for:

SAR Studies: The metabolic stability of ethers ensures that the observed biological effects are due to the derivative itself, rather than a metabolite. This allows for a clearer understanding of how specific structural modifications influence function.

Blocking Metabolism: If one or both hydroxyl groups are key sites for metabolic transformation (e.g., glucuronidation), converting them to ethers can block these pathways. This can increase the compound's half-life in cellular or in vivo models, allowing for better characterization of its primary effects.

The table below outlines potential ester and ether modifications of Phytonadione-12,13-diol and their applications in functional studies.

| Modification Type | Derivative Example | Reagents | Rationale for Functional Studies |

| Esterification | Diacetate Ester | Acetic Anhydride, Pyridine | Increase lipophilicity; potential prodrug released by esterases. |

| Disuccinate Ester | Succinic Anhydride | Increase hydrophilicity and water solubility for aqueous assays. | |

| N,N-dimethylglycine Ester | N,N-dimethylglycine, DCC | Create a water-soluble prodrug for improved delivery in biological systems. nih.gov | |

| Etherification | Dimethyl Ether | Methyl Iodide, NaH | Introduce a stable, non-hydrolyzable group to probe SAR and block metabolism at the hydroxyl sites. |

| Dibenzyl Ether | Benzyl Bromide, NaH | Add a bulky, stable group to investigate steric constraints in potential binding sites. |

Conjugation with Reporter Molecules for Biological Tracing

To understand where a molecule goes in a biological system and what it interacts with, it is often necessary to attach a "reporter molecule" or tag. The diol functionalities of Phytonadione-12,13-diol provide convenient chemical handles for conjugation with such reporters, which can be used for biological tracing and target identification.

The process typically involves a two-step approach: first, one of the hydroxyl groups is derivatized with a linker that has a reactive group on its other end (e.g., an amine, azide, or alkyne). This functionalized linker is then covalently attached to the reporter molecule.

Common reporter molecules include:

Fluorescent Dyes (Fluorophores): Molecules like fluorescein or rhodamine can be attached to Phytonadione-12,13-diol. The resulting fluorescent conjugate can be visualized in cells using fluorescence microscopy. This allows for real-time tracking of the compound's uptake, subcellular localization (e.g., mitochondria, endoplasmic reticulum, nucleus), and dynamics.

Biotin: This vitamin has an extremely high affinity for the protein streptavidin. A biotinylated Phytonadione-12,13-diol derivative can be used in pull-down assays. The conjugate is introduced to a cell lysate; it binds to its target proteins, and the entire complex can be isolated using streptavidin-coated beads. The captured proteins can then be identified by techniques like mass spectrometry.

Photoaffinity Probes: These are molecules that become highly reactive when exposed to UV light. By conjugating such a probe, the Phytonadione-12,13-diol derivative can be allowed to bind to its cellular targets, and a flash of UV light will cause it to form a permanent covalent bond with the target. This makes target identification more robust.

The following table summarizes potential conjugation strategies for biological tracing studies.

| Reporter Type | Example Reporter | Conjugation Strategy | Application & Insights Gained |

| Fluorescent Tag | Fluorescein isothiocyanate (FITC) | Derivatize diol with an amino-linker, then react with FITC. | Cellular Imaging: Visualize uptake, distribution, and subcellular localization (e.g., in mitochondria or membranes). |

| Affinity Tag | Biotin | Derivatize diol with a linker ending in a reactive group for biotinylation (e.g., NHS-ester chemistry). | Target Identification: Isolate binding partners from cell lysates via streptavidin affinity chromatography ("pull-down" assay). |

| Photoaffinity Label | Benzophenone | Attach a benzophenone-containing linker to the diol functionality. | Target Identification: Covalently cross-link the molecule to its direct binding partners upon UV irradiation for more stable target identification. |

Biosynthetic and Metabolic Pathway Elucidation Non Human Systems

Proposed Biotransformation Pathways of Phytonadione to Diol Metabolites

There is no scientific literature available that describes the oxidative metabolism of the phytonadione phytyl side chain leading to the formation of Phytonadione-12,13-diol in plants, microorganisms, or invertebrates. While general oxidative processes on the phytyl chain are known, specific hydroxylation at the 12,13-positions to form a diol has not been documented.

Due to the absence of identified pathways for the formation of Phytonadione-12,13-diol, the enzymatic mechanisms, including the types of enzymes (e.g., cytochrome P450 monooxygenases, dioxygenases) that might be involved and the stereochemical outcomes of such a reaction, remain entirely speculative. There are no published studies on this specific transformation.

Identification and Characterization of Enzymes Involved in Diol Formation

No enzymes have been isolated or purified from any plant, microbial, or invertebrate source with demonstrated activity in the formation of Phytonadione-12,13-diol from phytonadione.

As no relevant biocatalysts have been identified, no kinetic parameters (such as Km or Vmax) or mechanistic details of enzyme action are available for the conversion of phytonadione to its 12,13-diol metabolite.

Metabolic Fate and Downstream Processing in Non-Human Biological Systems

The metabolic fate of Phytonadione-12,13-diol, including any subsequent enzymatic modifications, conjugation, or degradation pathways in non-human biological systems, has not been reported in the scientific literature.

Further Biotransformations (e.g., Glucosidation, Sulfation, Oxidation)

In non-human biological systems, xenobiotics and metabolites are often subject to further biotransformations to increase their water solubility and facilitate excretion. These reactions, commonly referred to as Phase II metabolism, involve the conjugation of the molecule with endogenous hydrophilic substances. While direct evidence for Phytonadione-12,13-diol is unavailable, analogous pathways for other vitamin K metabolites suggest that it could undergo similar processes.

Glucosidation: This process involves the attachment of a glucose molecule, a common detoxification pathway in plants and insects for various compounds.

Sulfation: The addition of a sulfonate group is another key conjugation reaction, catalyzed by sulfotransferases, which significantly increases the polarity of metabolites for elimination.

Oxidation: Further oxidation of the diol moiety or other parts of the molecule could occur, catalyzed by various oxidoreductases. This can lead to the formation of more polar functional groups, such as carboxylic acids.

Without specific studies on Phytonadione-12,13-diol, a definitive account of its biotransformation remains speculative. The table below summarizes the potential biotransformations based on general metabolic pathways.

| Biotransformation | Potential Enzyme Class | Potential Effect on Phytonadione-12,13-diol |

| Glucosidation | Glucosyltransferases | Increased water solubility |

| Sulfation | Sulfotransferases | Increased polarity and excretability |

| Oxidation | Oxidoreductases | Formation of more polar functional groups |

Degradation Pathways and End Product Analysis

The ultimate fate of Phytonadione-12,13-diol in non-human systems through degradation pathways is also not specifically documented. Generally, the degradation of complex organic molecules involves a series of enzymatic reactions that break down the compound into smaller, simpler molecules that can be either utilized by the organism or excreted.

For a molecule like Phytonadione-12,13-diol, degradation would likely commence with the cleavage of the phytyl side chain from the naphthoquinone ring. This could be followed by the breakdown of both the side chain and the ring structure through various catabolic processes.

End Product Analysis: The theoretical end products of Phytonadione-12,13-diol degradation would likely include smaller organic acids and carbon dioxide, resulting from the complete mineralization of the carbon skeleton. However, without experimental data, the specific intermediate and final degradation products remain unknown. The following table outlines the hypothetical degradation products.

| Degradation Stage | Potential Intermediates/End Products |

| Initial Cleavage | Naphthoquinone derivatives and phytyl chain fragments |

| Further Degradation | Short-chain fatty acids, organic acids |

| Complete Mineralization | Carbon dioxide, water |

It is crucial to emphasize that the information presented here is based on general principles of xenobiotic metabolism and degradation in non-human systems due to the absence of specific research on Phytonadione-12,13-diol. Further empirical studies are necessary to elucidate the precise metabolic fate of this compound.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are essential for isolating and purifying Phytonadione-12,13-diol from complex matrices such as pharmaceutical formulations or biological samples. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends on the volatility and thermal stability of the analyte and its derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a primary technique for the analysis of Phytonadione and its related compounds. Method development for Phytonadione-12,13-diol would focus on achieving adequate resolution from the parent compound and other impurities. A developed HPLC method must undergo rigorous validation to ensure its reliability, following guidelines such as those from the International Conference on Harmonisation (ICH). daicelpharmastandards.com

Key validation parameters include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

For instance, a gradient HPLC method developed for Phytonadione and its degradants utilized a C18 column with UV detection at 254 nm. daicelpharmastandards.com The method was validated for specificity, linearity, accuracy, and precision, demonstrating its suitability for quality control. daicelpharmastandards.com

Table 1: Illustrative HPLC Method Validation Parameters for Phytonadione Analogs

| Parameter | Specification | Finding for a Phytonadione Method |

|---|---|---|

| Linearity (Correlation Coefficient) | r > 0.999 | > 0.9994 researchgate.net |

| Accuracy (% Recovery) | 80-120% | 80-120% for impurities researchgate.net |

| Precision (RSD) | < 2% | < 2% for impurities researchgate.net |

| LOD | Analyte-specific | 1.8 ng for trans-epoxyphytonadione researchgate.net |

Normal-Phase and Reversed-Phase Chromatographic Optimization

Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed for the analysis of Phytonadione and its derivatives. The choice depends on the specific separation goals.

Normal-Phase (NP) HPLC: NP-HPLC is particularly effective for separating non-polar compounds and isomers. researchgate.netlcms.cz It typically uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., heptane (B126788) or hexane (B92381) mixed with small amounts of more polar solvents like diisopropyl ether or octanol). lcms.czthermofisher.com NP-HPLC is the method of choice for resolving the cis and trans isomers of Phytonadione and its epoxide impurity. researchgate.netthermofisher.com Optimization of NP-HPLC methods involves careful control of the mobile phase composition, as even trace amounts of water can significantly affect retention times and reproducibility. lcms.cz

Reversed-Phase (RP) HPLC: RP-HPLC is widely used for the quantitative analysis of Phytonadione in various samples. mtc-usa.com It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol, acetonitrile, and water mixtures). mtc-usa.comcrpsonline.com While standard RP-HPLC may not separate cis/trans isomers, it is robust for quantifying total Phytonadione and separating it from more polar degradation products. researchgate.net Optimization involves adjusting the mobile phase gradient, pH, and column temperature to achieve the desired separation. crpsonline.com

Table 2: Comparison of NP-HPLC and RP-HPLC for Phytonadione Compounds

| Feature | Normal-Phase (NP) HPLC | Reversed-Phase (RP) HPLC |

|---|---|---|

| Stationary Phase | Polar (e.g., Silica) lcms.cz | Non-polar (e.g., C18) crpsonline.com |

| Mobile Phase | Non-polar (e.g., Heptane/Diisopropyl ether) lcms.cz | Polar (e.g., Methanol/Water) crpsonline.com |

| Primary Application | Isomer separation (cis/trans) researchgate.net | Quantification of total Phytonadione mtc-usa.com |

| Key Optimization Factor | Strict control of mobile phase water content lcms.cz | Mobile phase gradient and pH crpsonline.com |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is generally less common for the direct analysis of large, non-volatile molecules like Phytonadione and its diol metabolite. However, GC coupled with mass spectrometry (GC/MS) can be a powerful tool for the analysis of volatile derivatives. For vitamin K1, derivatization is necessary to increase its volatility and thermal stability. One established method involves creating a pentafluoropropionyl derivative for isotopic analysis. nih.gov This approach allows for sensitive detection and quantification, particularly in stable isotope studies investigating the pharmacokinetics of the vitamin. nih.gov A similar derivatization strategy could be developed for Phytonadione-12,13-diol to enable its analysis by GC/MS.

Mass Spectrometry (MS) for Molecular Identification and Structural Confirmation

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of Phytonadione metabolites. It is typically coupled with a chromatographic separation technique like LC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

LC-MS/MS offers exceptional sensitivity and selectivity, making it the preferred method for detecting and quantifying trace levels of Vitamin K compounds in complex biological matrices like human serum. nih.govthermofisher.com The technique uses a mass spectrometer to detect the parent ion of the target molecule and then a specific fragment ion, a process known as Multiple Reaction Monitoring (MRM). nih.gov This dual-filtering process significantly reduces background noise and enhances detection limits.

For Phytonadione (Vitamin K1), LC-MS/MS methods have been developed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govnih.gov These methods can achieve lower limits of quantification in the picogram per milliliter (pg/mL) range, enabling detailed pharmacokinetic and metabolic studies. thermofisher.com The application of LC-MS/MS to Phytonadione-12,13-diol would allow for its identification and quantification as a metabolite in biological fluids. nih.gov

Table 3: Typical LC-MS/MS Parameters for Vitamin K1 Analysis

| Parameter | Description |

|---|---|

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) nih.govnih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Parent Ion (m/z) | 451.3 (for Phytonadione) nih.gov |

| Product Ion (m/z) | 187.1 (for Phytonadione) nih.gov |

| Internal Standard | Stable isotope-labeled analog (e.g., D7-Vitamin K1) nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for identifying unknown metabolites and confirming the structure of compounds like Phytonadione-12,13-diol. By measuring the mass of a molecule with high precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of a metabolite where reference standards may not be available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

NMR spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of Phytonadione-12,13-diol.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in the molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the naphthoquinone ring, the methyl group on the ring, and the numerous protons of the phytyl side chain. chemicalbook.com The key signals for identifying the 12,13-diol would be the methine protons attached to the carbon atoms bearing the hydroxyl groups (CH-OH). These would appear as multiplets at a downfield chemical shift (typically 3.5-4.5 ppm) compared to other methylene (B1212753) and methine protons in the aliphatic chain due to the deshielding effect of the oxygen atoms.

¹³C NMR: The carbon NMR spectrum would similarly display signals for the naphthoquinone ring and the phytyl chain. t3db.cabmrb.io The carbon atoms attached to the hydroxyl groups (C-12 and C-13) would be significantly shifted downfield (typically in the 60-80 ppm range) compared to other aliphatic carbons.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, allowing for the tracing of the entire phytyl chain and confirming the position of the diol.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, enabling the unambiguous assignment of carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for confirming the connectivity of the phytyl chain to the naphthoquinone ring and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the relative stereochemistry of the diol by observing through-space interactions between protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Diol Moiety in Phytonadione-12,13-diol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-12 | 3.5 - 4.5 (m) | 60 - 80 |

| H-13 | 3.5 - 4.5 (m) | 60 - 80 |

| C-12 | - | 60 - 80 |

To determine the absolute configuration and diastereomeric ratio of the chiral centers at C-12 and C-13, chiral derivatizing agents (CDAs) are employed. scispace.comnih.govacs.org A common and effective CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). wikipedia.orgyoutube.comnih.gov

The diol is reacted with both the (R)- and (S)-enantiomers of Mosher's acid chloride to form diastereomeric Mosher esters. oregonstate.edu These diastereomers are chemically distinct and will exhibit separate signals in the ¹H and ¹⁹F NMR spectra. youtube.comnih.gov By comparing the chemical shifts of the protons adjacent to the newly formed ester linkages in the two diastereomeric products, the absolute configuration of the hydroxyl groups can be determined based on the empirical Mosher's model. nih.gov The integration of the distinct signals in the NMR spectrum allows for the precise quantification of the diastereomeric ratio. youtube.com Other chiral derivatizing agents based on boronic acids have also been developed for the analysis of chiral diols. scispace.comnih.gov

Complementary Spectroscopic Methods

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Phytonadione-12,13-diol would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is the most definitive feature indicating the presence of the hydroxyl groups of the diol.

C=O Stretch: Strong absorption bands around 1660 cm⁻¹ and 1620 cm⁻¹ corresponding to the carbonyl groups of the naphthoquinone ring.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the aliphatic C-H bonds of the phytyl side chain.

C=C Stretch: Absorptions around 1600 cm⁻¹ for the aromatic ring.

Table 3: Expected IR Absorption Bands for Phytonadione-12,13-diol

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3200-3600 (broad) | O-H (Alcohol) |

| 2850-3000 | C-H (Aliphatic) |

| ~1660, ~1620 | C=O (Quinone) |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The chromophore in Phytonadione-12,13-diol is the 2-methyl-1,4-naphthoquinone ring system. Since the diol functionality is located on the remote phytyl side chain, it does not significantly influence the electronic structure of the naphthoquinone chromophore.

Therefore, the UV-Vis spectrum of Phytonadione-12,13-diol is expected to be virtually identical to that of Phytonadione. nih.gov In a non-polar solvent like petroleum ether or ethanol, the spectrum would exhibit multiple absorption maxima characteristic of the naphthoquinone ring. nih.govphotochemcad.com

Table 4: Expected UV-Vis Absorption Maxima for Phytonadione-12,13-diol (in petroleum ether)

| Wavelength (λmax, nm) |

|---|

| ~242 |

| ~248 |

| ~260 |

| ~269 |

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the chemical compound “Phytonadione-12,13-diol” that adheres to the requested outline.

This compound is identified as an impurity of Phytonadione (Vitamin K1), and dedicated preclinical and mechanistic studies focusing on its specific molecular interactions, influence on enzyme activity, redox properties, role in oxidative stress, or metabolic flux perturbations are not available in the public domain.

Research in these areas has been conducted extensively on the parent compound, Phytonadione (Vitamin K1), and other analogues such as Menaquinone (Vitamin K2) and Menadione (B1676200) (Vitamin K3). However, the introduction of a diol functional group at the 12 and 13 positions of the phytyl chain would significantly alter the molecule's physicochemical properties, including its polarity, steric hindrance, and potential for hydrogen bonding. Therefore, extrapolating data from Vitamin K1 to its 12,13-diol derivative would be scientifically inaccurate and speculative.

Due to the strict requirement to focus solely on "Phytonadione-12,13-diol" and the lack of specific research on this particular molecule, it is not possible to provide a thorough and scientifically accurate article covering the detailed points in the provided outline.

Molecular and Cellular Research Preclinical and Mechanistic Studies

Computational Chemistry and Molecular Modeling

In the absence of experimental data, computational chemistry and molecular modeling provide powerful tools to predict the properties and behavior of molecules like Phytonadione-12,13-diol. While no specific computational studies have been published for this compound, the following sections describe the methodologies that could be applied and the insights they would offer.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to investigate the electronic structure and reactivity of Phytonadione-12,13-diol. mdpi.com Such calculations can provide valuable information on bond lengths, bond angles, atomic charges, and the energies of molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's stability, reactivity, and potential interaction with biological targets. For other naphthoquinone derivatives, quantum chemical calculations have been used to study intramolecular hydrogen bonding and proton transfer dynamics, which could be relevant for the diol moiety of Phytonadione-12,13-diol. mdpi.com

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rutgers.edu MD simulations could be utilized to model the interaction of Phytonadione-12,13-diol with potential protein targets, such as the vitamin K epoxide reductase (VKORC1), a key enzyme in the vitamin K cycle. nih.gov Studies on the binding of Phytonadione and its analogs to VKORC1 have provided insights into the crucial residues for ligand stabilization. nih.gov An MD simulation of Phytonadione-12,13-diol with VKORC1 could predict its binding affinity and stability within the active site, helping to explain its anticipated lower biological activity compared to the parent compound.

Role in Diverse Biological Systems Non Human

Investigation in Animal Models (Preclinical, Non-Clinical)

The study of Phytonadione-12,13-diol in non-human biological systems is crucial for understanding its potential physiological roles. Preclinical animal models offer a controlled environment to investigate the compound's behavior and effects before any potential human studies.

Detailed pharmacokinetic studies in animal models are essential to characterize how the body processes Phytonadione-12,13-diol. This would involve administering the compound to animal subjects, such as rodents or canines, and subsequently measuring its concentration in biological fluids and tissues over time.

Key Pharmacokinetic Parameters (Data Not Available):

| Parameter | Description | Expected Data |

| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | Data on oral and intravenous bioavailability would be presented here. |

| Time to Maximum Concentration (Tmax) | The time at which the highest concentration of the compound is observed in the blood. | Specific Tmax values for different animal models would be listed. |

| Maximum Concentration (Cmax) | The peak concentration of the compound in the blood. | Cmax values corresponding to different doses would be included. |

| Elimination Half-life (t½) | The time required for the concentration of the compound in the body to be reduced by half. | Half-life data would provide insights into the compound's clearance rate. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Vd values would indicate the extent of tissue distribution. |

| Clearance (CL) | The rate at which the compound is removed from the body. | Clearance data would quantify the efficiency of elimination processes. |

A comprehensive table detailing these parameters from various animal studies would be presented here if the data were available.

Understanding where Phytonadione-12,13-diol accumulates in the body and how it is metabolized is critical. Studies would typically involve the use of radiolabeled compounds to trace their path and identify metabolic products in different organs. The liver is a primary site for the metabolism of vitamin K compounds. europa.eu It is known that Phytonadione is rapidly metabolized to more polar compounds that are then excreted. europa.eu

Tissue Distribution and Metabolite Profile (Data Not Available):

| Tissue | Accumulation Level | Identified Metabolites |

| Liver | Data Not Available | Data Not Available |

| Kidney | Data Not Available | Data Not Available |

| Adipose Tissue | Data Not Available | Data Not Available |

| Brain | Data Not Available | Data Not Available |

| Bone | Data Not Available | Data Not Available |

This interactive table would allow for the exploration of tissue-specific data on the accumulation and metabolic fate of Phytonadione-12,13-diol if such research existed.

A key function of vitamin K compounds is to act as a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the post-translational modification of certain proteins, a process known as carboxylation. wikipedia.org This process is vital for the biological activity of proteins involved in blood coagulation and calcium metabolism. who.intnih.gov Investigating the effect of Phytonadione-12,13-diol on these markers in animal tissues would elucidate its biological activity.

Influence on Protein Carboxylation (Data Not Available):

Studies would measure the levels of both carboxylated and uncarboxylated forms of vitamin K-dependent proteins in various tissues after administration of Phytonadione-12,13-diol.

| Biochemical Marker | Animal Model | Tissue | Observed Effect |

| Uncarboxylated Osteocalcin (ucOC) | Data Not Available | Bone, Serum | Data Not Available |

| Uncarboxylated Matrix Gla-Protein (ucMGP) | Data Not Available | Vascular Tissue, Serum | Data Not Available |

| Prothrombin (Factor II) | Data Not Available | Liver, Plasma | Data Not Available |

This data table would summarize the findings on how Phytonadione-12,13-diol influences the carboxylation status of key proteins in different animal models.

Future Research Directions and Methodological Innovations

Development of Advanced Spectroscopic Techniques for In Situ Analysis

The in-situ analysis of lipophilic metabolites like Phytonadione-12,13-diol within biological matrices presents a significant analytical challenge. Future research will likely focus on the development and application of advanced spectroscopic techniques to overcome these hurdles.

Key Research Areas:

Hyperspectral Imaging: Combining microscopy with spectroscopy to visualize the spatial distribution of specific metabolites within cells and tissues.

Advanced Mass Spectrometry (MS) Techniques: The use of techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with high-resolution mass analyzers will be crucial for the sensitive and specific quantification of vitamin K metabolites in biological fluids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR could be employed for the structural elucidation of novel metabolites and to study their interactions with biological macromolecules.

Anticipated Outcomes:

| Technique | Potential Application for Phytonadione-12,13-diol |

| Hyperspectral Imaging | Mapping the subcellular localization of the diol metabolite. |

| LC-MS/MS | Quantifying trace amounts in plasma or tissue samples. |

| High-Field NMR | Determining the precise stereochemistry of the diol functional group. |

High-Throughput Screening for Novel Biological Activities

Identifying the biological functions of a novel metabolite such as Phytonadione-12,13-diol requires efficient screening methodologies. High-throughput screening (HTS) offers a powerful approach to test a large number of biological targets in a short amount of time.

Screening Strategies:

Cell-based Assays: Utilizing various cell lines to screen for effects on proliferation, differentiation, and signaling pathways.

Target-based Assays: Screening against a panel of purified enzymes or receptors to identify direct molecular targets.

Phenotypic Screening: Observing the effects of the compound on the morphology and behavior of cells or whole organisms to uncover unexpected biological activities.

Potential Biological Activities to Investigate:

Anti-inflammatory properties

Neuroprotective effects

Anticancer activity

Modulation of bone metabolism

Chemoinformatic and Machine Learning Approaches for SAR Prediction

Chemoinformatics and machine learning are becoming indispensable tools in modern drug discovery and toxicology. These computational approaches can be leveraged to predict the structure-activity relationships (SAR) of novel compounds like Phytonadione-12,13-diol.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of vitamin K derivatives with their biological activity.

Molecular Docking: Simulating the binding of Phytonadione-12,13-diol to the active sites of potential protein targets.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features necessary for biological activity.

Predictive Modeling Data:

| Input Data | Predictive Output |

| Molecular descriptors of vitamin K analogues | Predicted biological activity (e.g., binding affinity, toxicity) |

| 3D structure of target proteins | Binding mode and affinity of Phytonadione-12,13-diol |

| Known active and inactive compounds | A pharmacophore model for a specific biological target |

Elucidation of Regulatory Mechanisms Governing Diol Biosynthesis and Metabolism

Understanding how the biosynthesis and metabolism of a potential metabolite like Phytonadione-12,13-diol are regulated is crucial for comprehending its physiological role. This involves identifying the enzymes responsible for its formation and degradation, as well as the factors that control their activity.

Research Focus:

Enzyme Identification: Using techniques like proteomics and genetic screening to identify the enzymes that catalyze the conversion of phytonadione to its diol derivative.

Gene Regulation Studies: Investigating how the expression of these enzymes is regulated at the genetic level, for instance, in response to dietary intake of vitamin K.

Metabolic Flux Analysis: Tracing the flow of atoms from phytonadione through various metabolic pathways to quantify the production and turnover of the diol metabolite.

Exploration of Stereoisomer-Specific Biological Roles

The presence of chiral centers in the phytonadione molecule means that its metabolites, including a hypothetical 12,13-diol, can exist as multiple stereoisomers. It is well-established that the biological activity of molecules can be highly dependent on their stereochemistry. For instance, cis-phylloquinone shows almost no biological activity compared to the trans-isomer.

Key Considerations:

Stereoselective Synthesis: Developing chemical methods to synthesize pure stereoisomers of Phytonadione-12,13-diol for biological testing.

Chiral Separation Techniques: Employing chromatographic methods to separate and quantify different stereoisomers from biological samples.

Comparative Biological Assays: Testing the individual stereoisomers in a range of biological assays to determine if they have different activities or potencies.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying Phytonadione-12,13-diol in pharmaceutical formulations?

- Methodology : Follow USP 35 guidelines for impurity analysis, which specify mixing 20 mg of Phytonadione with a 1:1 mixture of 6 N ammonium hydroxide and alcohol, followed by ethyl cyanoacetate addition. A lack of purple/blue color confirms compliance with menadione limits . Refractive index measurements (1.523–1.526) and litmus-based neutrality tests for alcohol solutions are critical for purity validation .

- Data Interpretation : Discrepancies in spectrophotometric results (e.g., unexpected color changes) may indicate degradation byproducts or contamination. Cross-validate with HPLC-MS to isolate Phytonadione-12,13-diol (CAS 107759-10-4) and confirm molecular weight (484.71 g/mol) .

Q. How do researchers ensure the accuracy of spectroscopic data for Phytonadione-12,13-diol in stability studies?

- Methodology : Use controlled storage conditions (tight, light-resistant containers at ≤25°C) to prevent photodegradation . Document all parameters (e.g., solvent, temperature, instrument calibration) to meet reproducibility standards per Guidelines 11–12 on methodological transparency .

- Troubleshooting : If NMR or IR spectra deviate from literature values, re-examine sample preparation protocols (e.g., solvent purity, concentration) and compare with reference standards .

Advanced Research Questions

Q. What experimental strategies are recommended for isolating Phytonadione-12,13-diol from complex biological matrices?

- Methodology : Optimize liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using polarity-matched solvents (e.g., hexane:ethyl acetate). Validate recovery rates via spiked matrices and internal standardization .

- Data Contradiction Analysis : If extraction yields vary across replicates, assess matrix effects (e.g., lipid content) and adjust pH or solvent ratios. Document all adjustments to comply with reproducibility guidelines .

Q. How can computational models predict the stability and reactivity of Phytonadione-12,13-diol under varying pH and temperature conditions?

- Methodology : Employ density functional theory (DFT) to simulate diol-epoxide transformations or redox behavior. Validate predictions with accelerated stability studies (40°C/75% RH for 6 months) and HPLC monitoring .

- Limitations : Address discrepancies between in silico and experimental data by refining force fields or incorporating solvent effects. Use FINER criteria to ensure models are feasible, novel, and ethically aligned with research goals .

Q. What frameworks are suitable for synthesizing conflicting data on Phytonadione-12,13-diol’s metabolic pathways?

- Methodology : Conduct a scoping review to map literature on cytochrome P450-mediated oxidation and epoxide formation. Use PICO (Population: in vitro models; Intervention: enzymatic activity; Comparison: wild-type vs. knockout enzymes; Outcome: metabolite profiles) to structure the review .

- Documentation : Adhere to Guidelines 11–12 by archiving raw datasets, code, and negative results in open-access repositories to enable independent verification .

Methodological Best Practices

- Questionnaire Design : When surveying experts on analytical challenges, avoid jargon (e.g., "SPE optimization") and use structured questions with Likert scales to quantify methodological preferences .

- Literature Synthesis : Differentiate primary sources (e.g., USP monographs ) from secondary interpretations. Use citation tools like Zotero to track sources and avoid plagiarism .

Tables

Table 1 : Key Physicochemical Properties of Phytonadione-12,13-diol

| Property | Value/Description | Reference |

|---|---|---|

| CAS Number | 107759-10-4 | |

| Molecular Formula | C₃₁H₄₈O₄ | |

| Refractive Index | 1.523–1.526 | |

| Stability Conditions | Tight, light-resistant containers |

Table 2 : Common Pitfalls in Diol-Related Research

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。